3-(2-Nitrophenyl)-2-phenylacrylonitrile
CAS No.:
Cat. No.: VC0785026
Molecular Formula: C15H10N2O2
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10N2O2 |
|---|---|
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | (E)-3-(2-nitrophenyl)-2-phenylprop-2-enenitrile |
| Standard InChI | InChI=1S/C15H10N2O2/c16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)17(18)19/h1-10H/b14-10- |
| Standard InChI Key | QKDHOOPDLFPJKV-UVTDQMKNSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |
| SMILES | C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
| Canonical SMILES | C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Introduction
Chemical Identity and Structure
Molecular Formula and Weight
The molecular formula of 3-(2-Nitrophenyl)-2-phenylacrylonitrile is , with a molecular weight of 250.25 g/mol . This relatively moderate molecular weight makes it suitable for various organic transformations and applications in synthetic chemistry.
Structural Characteristics
The compound features a conjugated system with a nitrophenyl group attached to an acrylonitrile backbone. The structural configuration includes an electron-withdrawing nitro group (-NO) on the phenyl ring, which significantly influences its reactivity and electronic properties. The IUPAC name for this compound is (E)-3-(2-nitrophenyl)-2-phenylprop-2-enenitrile. Its canonical SMILES representation is C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N.
Isomerism
The compound exists as an (E)-isomer due to the double bond configuration between the acrylonitrile group and the phenyl ring. This stereochemistry is critical for its chemical behavior and interactions in biological systems .
Synthesis Methods
General Synthetic Pathways
The synthesis of 3-(2-Nitrophenyl)-2-phenylacrylonitrile typically involves condensation reactions between aromatic aldehydes and nitrophenylacetonitriles under basic conditions or catalysis by cesium carbonate . Benzaldehyde serves as a common precursor for the phenylacrylonitrile moiety.
Step-by-Step Procedure
One documented method for synthesizing this compound involves the following steps:
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Preparation of Starting Materials: Ethanol solutions containing ethyl 2-(2-nitrophenyl)acetate and benzaldehyde are combined.
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Catalysis: Cesium carbonate is added to facilitate the condensation reaction.
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Reflux Conditions: The mixture is heated at approximately 85°C for several hours.
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Purification: The crude product is extracted using dichloromethane and purified via column chromatography .
Yield Optimization
Recrystallization from methanol has been shown to enhance the yield and purity of the product, achieving up to 85% yield under optimized conditions .
Characterization Techniques
Spectroscopic Analysis
Characterization of 3-(2-Nitrophenyl)-2-phenylacrylonitrile relies heavily on spectroscopic methods:
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UV-Visible Spectroscopy: The compound exhibits absorption maxima between 315–369 nm in dichloromethane, attributed to π–π* transitions within its conjugated system .
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Infrared (IR) Spectroscopy: Key IR peaks include bands at approximately 2220 cm (indicative of the nitrile group) and 1513 cm (associated with nitro group vibrations) .
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Nuclear Magnetic Resonance (NMR): Proton NMR reveals aromatic signals in the range of δ7.5–8 ppm, consistent with its phenyl groups .
Photophysical Properties
In addition to standard spectroscopic techniques, photophysical studies have demonstrated strong luminescence in both solution and solid states, with emission peaks ranging from 390–529 nm depending on the medium .
Crystallographic Data
X-ray diffraction studies provide insights into the molecular geometry and intermolecular interactions within crystalline forms of this compound .
Applications
Pharmaceutical Chemistry
The nitrophenyl-acrylonitrile scaffold serves as a precursor for bioactive molecules targeting cancer cell lines such as MCF-7 breast cancer cells . Its selective activity against cancerous cells while sparing normal ones underscores its potential as a lead compound in drug design.
Materials Science
Due to its conjugated structure, this compound has been explored for applications in optoelectronic materials and organic semiconductors. Its ability to emit light strongly makes it suitable for photoluminescent devices .
Chemical Transformations
The electron-deficient nature of the nitro group enables nucleophilic substitutions, making it a valuable intermediate for synthesizing more complex molecules such as formamides or isocyanophenyl derivatives .
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